2-Chloro-4,5-difluorobenzoic acid (CAS 110877-64-0) is a highly specialized, multi-halogenated aromatic building block primarily procured for the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Structurally, it provides a unique reactivity profile characterized by a highly labile 2-chloro leaving group—ideal for intramolecular cyclization—and stable 4,5-difluoro substituents that serve as handles for downstream nucleophilic aromatic substitution (SNAr). For industrial buyers, securing this exact substitution pattern is critical for maintaining high regioselectivity and avoiding the harsh reaction conditions associated with unhalogenated or fully fluorinated analogs [1].
Procurement attempts to substitute 2-chloro-4,5-difluorobenzoic acid with closely related analogs routinely fail due to strict process chemistry requirements. Substituting with 2-bromo-4,5-difluorobenzoic acid introduces severe supply chain vulnerabilities, as its synthesis requires highly toxic copper cyanide and expensive 3,4-difluoroaniline, making metric-ton scale-up economically and environmentally prohibitive [1]. Conversely, utilizing 2,4,5-trifluorobenzoic acid (TFBA) alters the leaving group dynamics during quinolone core cyclization; displacing a 2-fluoro group can generate corrosive fluoride species, necessitating expensive specialized reactor materials. Finally, starting from a simpler precursor like 3,4-difluorobenzoic acid forces manufacturers to perform poorly selective downstream ortho-chlorination, resulting in complex mixtures and severe API yield penalties [2].
When evaluating precursors for 6,7-difluoroquinolone derivatives, 2-chloro-4,5-difluorobenzoic acid offers a critical manufacturability advantage over its bromo-analog. The synthesis of 2-bromo-4,5-difluorobenzoic acid relies on the Sandmeyer reaction using highly toxic copper cyanide and expensive 3,4-difluoroaniline. In contrast, 2-chloro-4,5-difluorobenzoic acid can be synthesized via direct chlorination routes or fluorodenitration without heavy metal cyanides [1]. This fundamental difference in synthetic origin eliminates the need for strict cyanide waste management protocols during API scale-up.
| Evidence Dimension | Toxic Reagent Dependency in Precursor Synthesis |
| Target Compound Data | 0% cyanide or copper dependency |
| Comparator Or Baseline | 2-Bromo-4,5-difluorobenzoic acid (Requires stoichiometric CuCN) |
| Quantified Difference | Complete elimination of heavy metal cyanide waste |
| Conditions | Industrial-scale precursor synthesis |
Procurement teams can secure metric-ton scale supply without the regulatory, environmental, and cost overhead associated with cyanide-based synthesis routes.
For the synthesis of 8-chloro-fluoroquinolones, manufacturers must generate a 2,3-dichloro-4,5-difluoro intermediate. Starting directly with 2-chloro-4,5-difluorobenzoic acid allows for highly regioselective chlorination in oleum, yielding 2,3-dichloro-4,5-difluorobenzoic acid at 60–90% efficiency. Attempting to achieve this substitution pattern from unhalogenated 3,4-difluorobenzoic acid or crude mixtures results in poor regiocontrol and the formation of unwanted trichloro-byproducts, severely depressing the isolated yield of the target intermediate[1].
| Evidence Dimension | Yield of 2,3-dichloro-4,5-difluoro intermediate |
| Target Compound Data | 60–90% yield |
| Comparator Or Baseline | Unhalogenated precursors (Yields complex, low-purity mixtures) |
| Quantified Difference | Significant improvement in regioselectivity and isolated yield |
| Conditions | Chlorination in oleum (35–50 °C) |
Direct procurement of the 2-chloro intermediate bypasses a low-yield, low-selectivity initial halogenation step, directly improving overall API yield and reducing purification costs.
Beyond pharmaceuticals, 2-chloro-4,5-difluorobenzoic acid is highly effective in the synthesis of advanced polycyclic aromatic compounds. In palladium-catalyzed annulation reactions with bay-diiodinated arenes, the 2-chloro leaving group facilitates efficient C-C bond formation. Specifically, reacting 2-chloro-4,5-difluorobenzoic acid with 4,4′,5,5′-tetrakis(hexyloxy)-2,2′-diiodo-1,1′-biphenyl affords the corresponding fluorinated triphenylene derivative in a 70% isolated yield [1]. The specific ortho-chloro-carboxylic acid motif is strictly required to drive this catalytic cycle efficiently.
| Evidence Dimension | Annulation Yield |
| Target Compound Data | 70% isolated yield |
| Comparator Or Baseline | Non-ortho-halogenated benzoic acids (Fails to react / 0% yield) |
| Quantified Difference | 70% absolute yield increase |
| Conditions | Palladium-catalyzed annulation with bay-diiodinated arenes |
Provides materials science researchers with a reliable, high-yielding building block for synthesizing fluorinated organic electronic materials.
This compound is the preferred industrial starting material for synthesizing the 4-oxo-3-quinolinecarboxylic acid core found in numerous fluoroquinolone antibiotics. Its use avoids the heavy-metal toxicity associated with bromo-analogs, ensuring a cleaner, more scalable API manufacturing process [1].
By serving as a clean precursor for 2,3-dichloro-4,5-difluorobenzoic acid, this compound enables the highly regioselective synthesis of 8-chloro substituted fluoroquinolones. Procuring the 2-chloro variant directly eliminates the need for harsh, low-yield downstream chlorination of unhalogenated rings [2].
In advanced materials research, the ortho-chloro-carboxylic acid motif of this compound is leveraged in palladium-catalyzed annulation reactions to produce fluorinated triphenylene derivatives in high yields (up to 70%), which are valuable for organic electronics and liquid crystal displays [3].
Corrosive;Irritant